Cas no 604-19-3 (6b-Hydroxy Progesterone (>80%))

6b-Hydroxy Progesterone (>80%) 化学的及び物理的性質
名前と識別子
-
- Pregn-4-ene-3,20-dione,6-hydroxy-, (6b)-
- 6β-Hydroxy Progesterone
- 1543051
- 4-PREGNEN-6-BETA-OL-3,20-DIONE
- (6β)-6-Hydroxypregn-4-ene-3,20-dione
- 6beta-hydroxyprogesterone
- A-(Hydroxymethyl)androsta-1,4-dien-3,17-dione
- A-Hydroxymethylandrosta-1,4-diene-3,17-dione
- (6R,8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- PWCLWZOSAFOXFL-CXICGXRGSA-N
- 4-Pregnen-6.beta.-ol-3,20-dione
- CHEBI:62117
- 6beta-hydroxy-4-pregnen-3,20-dione
- Pregn-4-ene-3,20-dione, 6.beta.-hydroxy-
- Q27131612
- 6.alpha.-Hydroxy-progesterone
- 6-Hydroxypregn-4-ene-3,20-dione #
- 6beta-Hydroxy Progesterone (Contains up to 20% 17alpha-Hydroxy Progesterone)
- 6b-Hydroxy Progesterone (>80%)
- Pregn-4-ene-3,20-dione, 6-hydroxy-, (6-beta)-
- 604-19-3
- 6-beta-Hydroxypregn-4-ene-3,20-dione
- U 27605
- G87782
- SCHEMBL4362728
- 6-beta-Hydroxyprogesterone
- 6beta-Hydroxy progesterone
- 4-08-00-02182 (Beilstein Handbook Reference)
- (6beta)-6-hydroxypregn-4-ene-3,20-dione
- BRN 3218996
- Pregn-4-ene-3,20-dione, 6-beta-hydroxy-
- 6.beta.-Hydroxyprogesterone
- Pregn-4-ene-3,20-dione, 6-hydroxy-, (6.beta.)-
- 3,20-dioxopregn-4-en-6beta-ol
- 6beta-hydroxydeoxycorticosterone
- 6.beta.-Hydroxypregn-4-ene-3,20-dione
- DTXSID20975802
- NS00116157
- 6beta-hydroxy-4-pregnene-3,20-dione
-
- インチ: InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3
- InChIKey: PWCLWZOSAFOXFL-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1CCC2C3CC(O)C4=CC(=O)CCC4(C)C3CCC12C |t:11|
計算された属性
- せいみつぶんしりょう: 330.21900
- どういたいしつりょう: 330.21949481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 621
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- PSA: 54.37000
- LogP: 3.69430
6b-Hydroxy Progesterone (>80%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG72279-50mg |
4-PREGNEN-6-BETA-OL-3,20-DIONE |
604-19-3 | 50mg |
$1694.00 | 2023-12-30 | ||
A2B Chem LLC | AG72279-100mg |
4-PREGNEN-6-BETA-OL-3,20-DIONE |
604-19-3 | Contains up to 20% 17-alpha | 100mg |
$372.00 | 2024-04-19 | |
TRC | H952245-50mg |
6b-Hydroxy Progesterone (>80%) |
604-19-3 | 50mg |
$ 1748.00 | 2023-09-07 | ||
TRC | H952245-5mg |
6b-Hydroxy Progesterone (>80%) |
604-19-3 | 5mg |
$ 227.00 | 2023-09-07 | ||
A2B Chem LLC | AG72279-5mg |
4-PREGNEN-6-BETA-OL-3,20-DIONE |
604-19-3 | 5mg |
$325.00 | 2023-12-30 |
6b-Hydroxy Progesterone (>80%) 合成方法
ごうせいかいろ 1
6b-Hydroxy Progesterone (>80%) Raw materials
6b-Hydroxy Progesterone (>80%) Preparation Products
6b-Hydroxy Progesterone (>80%) 関連文献
-
Yuqing Zhang,Jing Kong,Xiaohong Jiang,Jiangping Wu,Xiaoli Wu Food Funct. 2023 14 231
-
2. 416. The reaction between aromatic compounds and derivatives of tertiary acids. Part III. A kinetic investigation of the alkylation of benzene by pivaloyl chlorideEugene Rothstein,Rowland W. Saville J. Chem. Soc. 1949 1954
-
3. Kinetics of the oxidation of isopropanol by aquocobalt(III) ions in aqueous perchlorate mediaR. Varadarajan,C. F. Wells J. Chem. Soc. Faraday Trans. 1 1973 69 521
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
6b-Hydroxy Progesterone (>80%)に関する追加情報
Professional Introduction to 6b-Hydroxy Progesterone (>80%) and CAS No 604-19-3
6b-Hydroxy Progesterone (>80%), identified by the chemical identifier CAS No 604-19-3, is a significant compound in the field of pharmaceutical chemistry and endocrinology. This compound, a derivative of progesterone, holds considerable importance due to its role in various biological pathways and its potential applications in medical research and therapeutic development. The high purity (>80%) specification underscores its suitability for sensitive applications, particularly in laboratory settings and clinical trials.
The chemical structure of 6b-Hydroxy Progesterone features a hydroxyl group at the 6b position of the progesterone backbone, which confers unique biochemical properties. This modification influences its interactions with biological targets, making it a valuable intermediate in synthesizing more complex molecules. In recent years, advancements in synthetic methodologies have enhanced the efficiency and scalability of producing this compound, enabling broader exploration of its pharmacological potential.
Current research indicates that 6b-Hydroxy Progesterone plays a crucial role in reproductive health and hormonal regulation. Studies have demonstrated its involvement in the modulation of uterine receptivity, luteal function, and fetal development. The compound's ability to interact with steroid hormone receptors has sparked interest in its therapeutic applications, particularly in addressing hormonal imbalances and reproductive disorders. Additionally, preclinical investigations have highlighted its potential in developing treatments for conditions such as endometriosis and polycystic ovary syndrome (PCOS).
One of the most compelling aspects of 6b-Hydroxy Progesterone is its utility as a precursor in the synthesis of more complex steroid derivatives. Researchers have leveraged its structural framework to develop novel compounds with enhanced pharmacological profiles. For instance, modifications at the 6b position have been explored to improve metabolic stability and binding affinity to target receptors. These efforts align with the broader goal of creating next-generation therapeutics with improved efficacy and reduced side effects.
The high purity (>80%) specification of this compound is particularly critical for applications where minimal impurities are unacceptable. In academic research, this ensures reliable experimental outcomes, while in pharmaceutical development, it supports stringent regulatory requirements. The availability of 6b-Hydroxy Progesterone in high-purity forms has facilitated innovative studies across multiple disciplines, including molecular biology, pharmacokinetics, and drug metabolism.
In conclusion, 6b-Hydroxy Progesterone (>80%), identified by CAS No 604-19-3, is a versatile and highly valuable compound with significant implications for both basic research and therapeutic applications. Its unique chemical properties and biological activities make it an indispensable tool in modern pharmaceutical chemistry. As research continues to uncover new insights into its mechanisms of action, the potential for novel treatments and interventions based on this compound remains vast and promising.
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